Cas no 180683-64-1 (tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate)

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate structure
180683-64-1 structure
Nombre del producto:tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Número CAS:180683-64-1
MF:C11H22N2O2
Megavatios:214.304583072662
MDL:MFCD08460986
CID:135966
PubChem ID:1514391

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
    • (1S,2S)-BOC-1,2-DIAMINOCYCLOHEXANE
    • (1S,2S)-trans-N-Boc-1,2-cyclohexanediaMine
    • 1-N-Boc-1(S),2(S)-cyclohexyldiamine
    • Carbamic acid,N-[(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • (1S,2S)-(+)-Boc-1,2-diaMinocyclohexane
    • tert-butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • trans-N-tert-Butoxycarbonyl-1,2-cyclohexanediamine
    • (1S,2S)-2-Amino-1-(Boc-amino)cyclohexane
    • (1S,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane
    • [(1S,2S)-2-Aminocyclohexyl]carbamic Acid tert-Butyl Ester
    • (1S,2S)-N1-Boc-1,2-cyclohexanediamine
    • tert-Butyl [(1S,2S)-2-Aminocyclohexyl]carbamate
    • N-Boc-1S,2S-Cyclohexanediamine
    • (1S,2S)-Boc-1,2-diaocyclohexane
    • (1S,2S)-N-Boc-1,2-cyclohexanediamine
    • tert-butyl ((1S,2S)-2-aminocyclohexyl)
    • (1S)-trans-N-Boc-1,2-diaminocyclohexane
    • N-[(1S
    • 2S)-2-aMinocyclohexyl]-
    • 1-N-BOC-1(S), 2(S)-CYCLOHEXYLDIAMINE
    • tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
    • tert-butyl (1S,2S)-2-aminocyclohexylcarbamate
    • Trans (1S,2S)-1N-Boc-cyclohexane-1,2-diamine
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • PubChem15150
    • (1S,2R)-1,2-Diaminocyclohexane, N
    • 1,1-Dimethylethyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (ACI)
    • Carbamic acid, (2-aminocyclohexyl)-, 1,1-dimethylethyl ester, (1S-trans)- (ZCI)
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD08460986
    • Renchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
    • Clave inchi: AKVIZYGPJIWKOS-IUCAKERBSA-N
    • Sonrisas: O(C(C)(C)C)C(N[C@H]1CCCC[C@@H]1N)=O

Atributos calculados

  • Calidad precisa: 214.16800
  • Masa isotópica única: 214.168
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 223
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 64.4

Propiedades experimentales

  • Denso: 1.02
  • Punto de fusión: 115.0 to 119.0 deg-C
  • Punto de ebullición: 322.1℃ at 760 mmHg
  • Punto de inflamación: 148.6°C
  • índice de refracción: 1.488
  • PSA: 64.35000
  • Logp: 2.87220

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Información de Seguridad

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  < 5 °C; 5 °C → rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  30 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referencia
Process for preparation of N-monosubstituted trans-1,2-diaminocyclohexane derivatives
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  2 h, rt
Referencia
Strong circularly polarized luminescence via intramolecular excited-state symmetry-breaking charge separation
Alvaro-Martins, Maria Joao; Billiaux, Chloe; Godard, Pascale; Oda, Reiko; Raffy, Guillaume; et al, Chemical Communications (Cambridge, 2023, 59(51), 7963-7966

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Methanol ;  30 min, rt; 90 min, rt
Referencia
Directing the Solid-State Organization of Racemates via Structural Mutation and Solution-State Assembly Processes
Kulkarni, Chidambar ; Berrocal, Jose Augusto ; Lutz, Martin; Palmans, Anja R. A. ; Meijer, E. W., Journal of the American Chemical Society, 2019, 141(15), 6302-6309

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions
Dunabeitia, Eider; Landa, Aitor; Lopez, Rosa; Palomo, Claudio, Organic Letters, 2023, 25(1), 125-129

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  1 h, rt; 5 h, rt
Referencia
Multivalent, High-Relaxivity MRI Contrast Agents Using Rigid Cysteine-Reactive Gadolinium Complexes
Garimella, Praveena D.; Datta, Ankona; Romanini, Dante W.; Raymond, Kenneth N.; Francis, Matthew B., Journal of the American Chemical Society, 2011, 133(37), 14704-14709

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 15 min, rt
1.2 Reagents: Water ;  0.5 h, rt
1.3 Solvents: Methanol ;  15 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
Direct asymmetric aldol reaction catalyzed by C2-symmetrical chiral primary amine catalysts
Zhu, Gong-Jian; Da, Chao-Shan; Jia, Ya-Ning; Ma, Xiao; Yi, Lei, Letters in Organic Chemistry, 2010, 7(1), 15-20

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  0 °C; 15 min, rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  10 min, rt; 1 h, rt
Referencia
Solvent-Induced Reversal of Enantioselectivity in the Synthesis of Succinimides by the Addition of Aldehydes to Maleimides Catalysed by Carbamate-Monoprotected 1,2-Diamines
Flores-Ferrandiz, Jesus; Fiser, Bela; Gomez-Bengoa, Enrique; Chinchilla, Rafael, European Journal of Organic Chemistry, 2015, 2015(6), 1218-1225

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt; overnight, rt
Referencia
Electrochemical Isothiocyanation of Primary Amines
Kiaku, Cyrille; Walsh, Jamie M.; Leech, Matthew C. ; Poole, Darren L. ; Mason, Joseph; et al, Organic Letters, 2023, 25(7), 1147-1150

Métodos de producción 9

Condiciones de reacción
Referencia
Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases
Tiffner, Maximilian; Novacek, Johanna; Busillo, Alfonso; Gratzer, Katharina; Massa, Antonio; et al, RSC Advances, 2015, 5(96), 78941-78949

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referencia
An efficient chemoenzymatic method to prepare optically active primary-tertiary trans-cycloalkane-1,2-diamines
Quijada, F. Javier; Gonzalez-Sabin, Javier; Rebolledo, Francisca; Gotor, Vicente, Tetrahedron, 2009, 65(38), 8028-8034

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
Referencia
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; Xiong, Wei; Li, Dong-Yu; Cai, Zhongzheng; Zhu, Jian-Bo, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane
Referencia
Approaches towards the enantioselective recognition of anionic guest species using chiral receptors based on rhenium(I) and ruthenium(II) with amide bipyridine ligands
Uppadine, Lindsay H.; Keene, F. Richard; Beer, Paul D., Journal of the Chemical Society, 2001, (14), 2188-2198

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; rt → 70 °C; 2 h, 70 °C
Referencia
Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination
Monasterolo, Claudio; Adamo, Mauro F. A., Organic Letters, 2022, 24(26), 4729-4733

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Exploiting Chromophore-Protein Interactions through Linker Engineering To Tune Photoinduced Dynamics in a Biomimetic Light-Harvesting Platform
Delor, Milan ; Dai, Jing; Roberts, Trevor D.; Rogers, Julia R.; Hamed, Samia M.; et al, Journal of the American Chemical Society, 2018, 140(20), 6278-6287

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1.5 h, 0 °C; overnight, rt
Referencia
Highly stereoselective, organocatalytic Mannich-type addition of glyoxylate cyanohydrin: A versatile building block for the asymmetric synthesis of β-amino-α-ketoacids
Tokuhiro, Yusuke; Yoshikawa, Kosuke; Murayama, Sei; Nanjo, Takeshi ; Takemoto, Yoshiji, ACS Catalysis, 2022, 12(9), 5292-5304

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Raw materials

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Preparation Products

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Literatura relevante

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    Arianna Rossetti,Stefano Landoni,Fiorella Meneghetti,Carlo Castellano,Matteo Mori,Greta Colombo Dugoni,Alessandro Sacchetti New J. Chem. 2018 42 12072
Proveedores recomendados
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